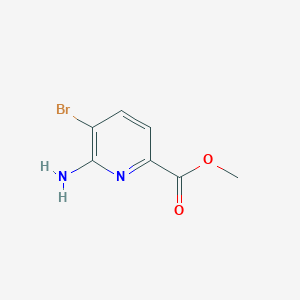

Methyl 6-amino-5-bromopicolinate

概要

説明

Methyl 6-amino-5-bromopicolinate, also known as 6-amino-5-bromopyridine-2-carboxylic acid methyl ester, is a chemical compound with the molecular formula C7H7BrN2O2 and a molecular weight of 231.05 g/mol . This compound is primarily used in research and development settings, particularly in the synthesis of aminopyridinamide derivatives .

準備方法

Synthetic Routes and Reaction Conditions: Methyl 6-amino-5-bromopicolinate can be synthesized through a multi-step process involving the bromination of methyl 6-amino-2-pyridinecarboxylate. The reaction typically involves the use of bromine or a brominating agent under controlled conditions to introduce the bromine atom at the 5-position of the pyridine ring . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at low temperatures to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions: Methyl 6-amino-5-bromopicolinate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically under reflux conditions.

Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed:

Substitution Reactions: Products include various substituted pyridine derivatives.

Oxidation Reactions: Products include nitro derivatives of the original compound.

Reduction Reactions: Products include reduced amine derivatives.

科学的研究の応用

Methyl 6-amino-5-bromopicolinate has a wide range of applications in scientific research:

作用機序

The mechanism of action of methyl 6-amino-5-bromopicolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and amino groups on the pyridine ring allow the compound to form strong interactions with these targets, leading to inhibition or activation of their biological functions . The exact pathways involved depend on the specific application and target molecule .

類似化合物との比較

Methyl 5-amino-6-bromopicolinate: Similar in structure but with the amino and bromine groups at different positions.

Methyl 6-bromo-2-pyridinecarboxylate: Lacks the amino group, making it less versatile in certain reactions.

Uniqueness: Methyl 6-amino-5-bromopicolinate is unique due to the presence of both amino and bromine groups on the pyridine ring, which allows for a wide range of chemical modifications and applications . This dual functionality makes it a valuable intermediate in the synthesis of various biologically active compounds .

生物活性

Methyl 6-amino-5-bromopicolinate is a chemical compound recognized for its potential biological activity, particularly in pharmacology and medicinal chemistry. This compound, a derivative of picolinic acid, features a bromine atom at the 5-position and an amino group at the 6-position on the pyridine ring. The unique structural characteristics of this compound contribute to its diverse biological activities, which include antimicrobial and anticancer properties.

- Molecular Formula: C7H7BrN2O2

- Molecular Weight: 231.05 g/mol

- CAS Number: 178876-82-9

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The presence of the amino group allows for hydrogen bonding with biological macromolecules, while the bromine atom can participate in halogen bonding, which may enhance binding affinity and specificity towards certain targets.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antibacterial and antifungal properties, making it a candidate for further exploration in treating infections.

- Anticancer Potential: The compound has been investigated for its effects on cancer cell lines, showing promise in inhibiting cell proliferation and inducing apoptosis.

- Sodium Channel Modulation: this compound has been identified as a potential sodium channel modulator, which could be relevant in managing conditions related to nerve excitability and pain.

Case Studies and Research Findings

-

Antimicrobial Studies:

- A study demonstrated that this compound exhibited significant antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to established antibiotics.

-

Anticancer Research:

- In vitro studies on various cancer cell lines revealed that this compound inhibited cell growth significantly. The compound induced apoptosis through the activation of caspase pathways, suggesting a mechanism that warrants further investigation in vivo.

-

Sodium Channel Interaction:

- Interaction studies have shown that modifications to the amino group can influence the pharmacological profile of this compound. These findings suggest potential therapeutic applications in pain management and neurological disorders.

Comparative Analysis with Similar Compounds

A comparative analysis highlights how this compound relates to structurally similar compounds:

| Compound Name | CAS Number | Similarity Index | Key Differences |

|---|---|---|---|

| Methyl 6-amino-4-bromopicolinate | 885326-88-5 | 0.88 | Different bromine position |

| Methyl 6-amino-3-bromopicolinate | 178876-83-0 | 0.77 | Variation in amino and bromine placement |

| Methyl 5-bromo-4-methylpicolinate | 886365-06-6 | 0.84 | Additional methyl group affecting sterics |

This table illustrates the structural differences that may impact the biological activities of these compounds, emphasizing the unique profile of this compound.

特性

IUPAC Name |

methyl 6-amino-5-bromopyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-12-7(11)5-3-2-4(8)6(9)10-5/h2-3H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQUCMNQHZFOMPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=C(C=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80443774 | |

| Record name | Methyl 6-amino-5-bromopicolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178876-82-9 | |

| Record name | Methyl 6-amino-5-bromopicolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。